molecular formula C20H17N3 B12305276 2,6,14-Triaminotriptycene

2,6,14-Triaminotriptycene

Katalognummer: B12305276
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: CKKNNPPUUXLVDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6,14-Triaminotriptycene is a unique aromatic compound with the chemical formula C20H17N3. It is derived from triptycene, a molecule known for its rigid, three-dimensional structure. This compound is characterized by the presence of three amino groups attached to the triptycene core, making it a versatile building block in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,14-Triaminotriptycene typically involves the nitration of triptycene followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6,14-Triaminotriptycene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2,6,14-Triaminotriptycene has found applications in various fields:

Wirkmechanismus

The mechanism of action of 2,6,14-Triaminotriptycene is primarily based on its ability to form stable complexes with various metal ions and organic molecules. The amino groups can participate in hydrogen bonding, coordination with metal ions, and other interactions, making it a versatile ligand in coordination chemistry. The rigid triptycene core provides structural stability, enhancing the overall properties of the resulting complexes .

Vergleich Mit ähnlichen Verbindungen

    2,6,14-Trinitrotriptycene: Similar structure but with nitro groups instead of amino groups.

    2,6,14-Trichlorotriptycene: Chlorine atoms replace the amino groups.

    2,6,14-Trihydroxytriptycene: Hydroxyl groups replace the amino groups.

Uniqueness: 2,6,14-Triaminotriptycene stands out due to its three amino groups, which provide multiple sites for functionalization and complex formation. This makes it a valuable compound in the synthesis of diverse organic and inorganic materials .

Eigenschaften

Molekularformel

C20H17N3

Molekulargewicht

299.4 g/mol

IUPAC-Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-4,11,17-triamine

InChI

InChI=1S/C20H17N3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H,21-23H2

InChI-Schlüssel

CKKNNPPUUXLVDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)C3C4=C(C2C5=C3C=C(C=C5)N)C=C(C=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.